molecular formula C10H13NO5S B2459230 3-Dimethylsulfamoyl-4-methoxy-benzoic acid CAS No. 786728-89-0

3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Cat. No.: B2459230
CAS No.: 786728-89-0
M. Wt: 259.28
InChI Key: MQLMCRQJDMMJSS-UHFFFAOYSA-N
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Description

3-Dimethylsulfamoyl-4-methoxy-benzoic acid is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . It is characterized by the presence of a dimethylsulfamoyl group and a methoxy group attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxybenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid are not widely documented, the general approach involves large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reactive intermediates and maintain safety standards.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylsulfamoyl-4-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-dimethylsulfamoyl-4-hydroxy-benzoic acid, while reduction of the sulfonyl group results in 3-dimethylsulfanyl-4-methoxy-benzoic acid .

Scientific Research Applications

3-Dimethylsulfamoyl-4-methoxy-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dimethylsulfamoyl-4-methoxy-benzoic acid is unique due to the presence of both the dimethylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors .

Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMCRQJDMMJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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